![molecular formula C11H15N3S B1438722 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine CAS No. 1154329-62-0](/img/structure/B1438722.png)
1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine
Overview
Description
1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a tert-butyl group and a thiophene ring
Preparation Methods
The synthesis of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of thiophene-2-carboxylic acid with hydrazine hydrate can yield a hydrazide intermediate, which can then be cyclized with tert-butyl acetoacetate to form the desired pyrazole derivative. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine serves as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Application Area | Description |
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Building Block | Used in the synthesis of novel compounds with potential biological activity. |
Reaction Pathways | Can undergo oxidation, reduction, and substitution reactions, facilitating the development of derivatives with tailored properties. |
Biology
This compound has been investigated for its potential bioactive properties , particularly in antimicrobial and anticancer research. Preliminary studies suggest that it may interact with specific biological targets, inhibiting enzyme activity or receptor functions.
Case Study: Anticancer Activity
In a study examining various pyrazole derivatives, this compound was shown to exhibit significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for drug development.
Medicine
The compound is explored for its therapeutic effects and potential applications in drug discovery. Its structure allows for modifications that can enhance efficacy and selectivity towards specific targets.
Therapeutic Area | Potential Benefits |
---|---|
Antimicrobial | Investigated for activity against bacterial strains. |
Anticancer | Shows promise in inhibiting tumor growth in vitro. |
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:
1-tert-butyl-3-(phenyl)-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of a thiophene ring.
1-tert-butyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine: Contains a pyridine ring instead of a thiophene ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Biological Activity
1-tert-butyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a pyrazole ring with a tert-butyl group and a thiophene moiety, which contribute to its unique chemical properties and biological interactions.
The molecular formula of this compound is with a molecular weight of approximately 225.32 g/mol. The compound exhibits a melting point of 65-67°C and a boiling point of 259.7°C at 760 mmHg, indicating its stability under various conditions .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method includes the cyclization of thiophene derivatives with hydrazine to form a hydrazide intermediate, which is then cyclized with tert-butyl acetoacetate . This synthetic route can be optimized for yield and purity in industrial applications.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study by Abdellatif et al. demonstrated that certain pyrazole derivatives showed potent activity against various bacterial strains, suggesting that this compound may also possess similar properties .
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has been widely studied. For instance, compounds structurally similar to this compound have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. In particular, some derivatives have demonstrated selective COX-2 inhibition, which is desirable for reducing inflammation with lower gastrointestinal side effects .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, its ability to inhibit COX enzymes suggests it may compete with arachidonic acid for binding sites, thereby reducing the production of pro-inflammatory mediators .
Comparative Analysis
Compound | Structure | Biological Activity |
---|---|---|
This compound | ![Structure](https://www Antimicrobial, Anti-inflammatory | |
1-tert-butyl-3-(phenyl)-1H-pyrazol-5-amine |
Properties
IUPAC Name |
2-tert-butyl-5-thiophen-2-ylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3S/c1-11(2,3)14-10(12)7-8(13-14)9-5-4-6-15-9/h4-7H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFCKNUJVHHMSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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